2-Chloro-5-fluorophenacyl bromide

Description

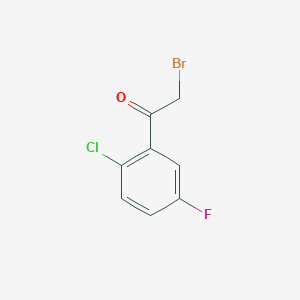

2-Chloro-5-fluorophenacyl bromide (CAS: 76609-34-2) is a halogenated aromatic compound with the molecular formula C₈H₅BrClFO and a molar mass of 251.48 g/mol . Structurally, it consists of a phenacyl group (acetophenone derivative) substituted with chlorine at the 2-position and fluorine at the 5-position on the benzene ring, with a bromine atom adjacent to the ketone group. This α-bromo ketone configuration makes it a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for generating more complex molecules.

Properties

IUPAC Name |

2-bromo-1-(2-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFUBQLHRFJIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorophenacyl bromide can be synthesized through the bromination of 2-chloro-5-fluoroacetophenone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetophenone derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorophenacyl bromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines in solvents like ethanol or dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

- Substituted phenacyl derivatives (e.g., amines, ethers, thioethers).

- Reduced alcohol derivatives.

- Oxidized carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

2-Chloro-5-fluorophenacyl bromide is primarily used as a reagent in the synthesis of various pharmaceutical compounds. It acts as an electrophilic brominating agent, facilitating the introduction of functional groups into aromatic systems. This property is particularly valuable in the development of drugs targeting various diseases.

Case Study: Synthesis of Antidiabetic Agents

A notable application is in the synthesis of antidiabetic medications such as dapagliflozin. Research indicates that this compound can be employed to produce key intermediates in the synthesis pathway of these drugs, enhancing yield and efficiency .

| Compound | Role | Yield (%) | Reference |

|---|---|---|---|

| Dapagliflozin | Final product | 98 | CN105622382A |

| 5-Bromo-2-chlorobenzoic acid | Intermediate | 90 | CN105622382A |

Radiochemistry

Fluorine-18 Labeling

In radiochemistry, this compound is utilized for fluorine-18 labeling, which is crucial for developing radiopharmaceuticals used in positron emission tomography (PET) imaging. The compound's ability to undergo nucleophilic substitution reactions allows for efficient incorporation of fluorine-18 into biologically active molecules.

Case Study: PET Imaging Agents

Recent advancements have demonstrated that this compound can be used to synthesize fluorinated compounds that serve as imaging agents in PET scans. The incorporation of fluorine enhances the metabolic tracking capabilities of these agents, improving diagnostic accuracy .

| Radiopharmaceutical | Fluorination Method | Yield (%) | Reference |

|---|---|---|---|

| [^18F]FDG | Nucleophilic substitution | 40 | PMC4140448 |

| [^18F]Fluorobenzyl | Electrophilic substitution | Varies | PMC4140448 |

Agrochemicals

The compound also finds applications in the development of agrochemicals, particularly herbicides and fungicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of these agents.

Case Study: Development of Herbicides

Research indicates that derivatives synthesized from this compound exhibit significant herbicidal activity against common agricultural weeds. The structure-activity relationship studies have shown that variations in substituents can lead to improved potency .

| Agrochemical | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Fluorinated herbicide | Weed control | 85 | WO2023019849A1 |

| Fungicide derivative | Fungal inhibition | 75 | WO2023019849A1 |

Chemical Research and Development

In chemical research, this compound serves as a versatile building block for synthesizing novel compounds with potential applications across various fields, including materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophilic species such as amines, thiols, and hydroxyl groups. The compound can also interact with biological molecules, forming covalent adducts with nucleophilic amino acid residues in proteins, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-chloro-5-fluorophenacyl bromide, allowing for comparative analysis of their properties and applications:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Bromide Position |

|---|---|---|---|---|

| This compound | C₈H₅BrClFO | 251.48 | Cl (2-), F (5-), ketone | α-carbon to ketone (CH₂Br) |

| 2-Cyano-5-fluorobenzyl bromide | C₈H₅BrFN | 214.04 | CN (2-), F (5-) | Benzyl (CH₂Br) |

| 2-Fluoro-5-chlorobenzyl bromide | C₇H₅BrClF | 223.37 | F (2-), Cl (5-) | Benzyl (CH₂Br) |

Reactivity and Functional Group Influence

- This compound : The electron-withdrawing ketone group adjacent to the bromide enhances its electrophilicity, making it highly reactive in nucleophilic substitutions (e.g., forming carbon-carbon or carbon-heteroatom bonds). The chlorine and fluorine substituents further polarize the aromatic ring, directing reactivity in cross-coupling reactions .

- 2-Cyano-5-fluorobenzyl Bromide: The cyano group (CN) at the 2-position is a strong electron-withdrawing group, which stabilizes the benzyl bromide intermediate. This compound may exhibit slower alkylation kinetics compared to phenacyl bromides due to reduced electrophilicity at the benzyl position .

- 2-Fluoro-5-chlorobenzyl Bromide : The benzyl bromide structure lacks the ketone’s electron-withdrawing effect, resulting in milder reactivity. However, the fluorine and chlorine substituents may enhance stability in storage or under acidic conditions .

Toxicity and Handling

While direct toxicity data for this compound is unavailable, structurally related bromides offer insights:

Biological Activity

2-Chloro-5-fluorophenacyl bromide (C7H5BrClF) is a compound that has garnered attention in various fields of research, particularly in synthetic chemistry and drug development. Its biological activity is a significant area of interest, especially regarding its antibacterial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

- Molecular Formula : C7H5BrClF

- Molecular Weight : 223.469 g/mol

- CAS Number : 81778-09-8

- PubChem CID : 2773623

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine and fluorine atoms enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.

Antibacterial Activity

Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | High |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | High |

| Candida albicans | Moderate |

In a comparative study, this compound showed superior antibacterial activity compared to commercial antibiotics such as Nalidixic acid and Imipenem . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. In vitro assays have indicated that it can inhibit fungal growth effectively, making it a potential candidate for developing antifungal therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced paw edema method. The results indicated a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like Indomethacin . This suggests that the compound may be useful in treating inflammatory conditions.

Case Studies

- Synthesis and Biological Evaluation : A study conducted by Abdel-Rahman et al. synthesized several derivatives of phenacyl bromide, including this compound. These derivatives were tested for their antibacterial and anti-inflammatory activities. The most active compounds were subjected to molecular docking studies to predict their binding affinities with target enzymes such as COX-2 and DNA gyrase, revealing promising interactions that correlate with their biological activities .

- Comparative Analysis : In another investigation, the compound was compared with other fluorinated derivatives to assess its efficacy in drug development. Results showed that this compound had enhanced stability and activity due to the presence of fluorine, which is known to improve pharmacokinetic properties in drug design .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.